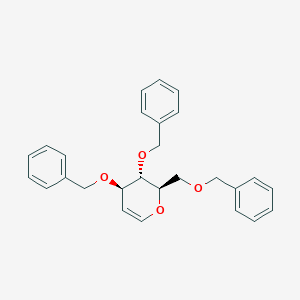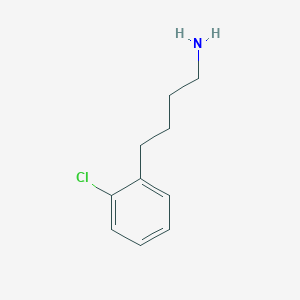![molecular formula C37H55N5O9 B110885 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 148207-43-6](/img/structure/B110885.png)
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acids are a large family of cyanobacterial lipopeptide protease inhibitors. These compounds are produced by various strains of cyanobacteria, including Microcystis aeruginosa. (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acids are known for their ability to inhibit proteases, particularly angiotensin-converting enzyme, making them potential candidates for the development of anti-hypertensive drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acids are synthesized through a hybrid polyketide synthase/non-ribosomal peptide synthetase biosynthetic pathway. This involves the incorporation of uncommon amino acids such as homophenylalanine, homotyrosine, and methylproline, as well as a 3-aminodecanoic acid residue .
Industrial Production Methods: Industrial production of microginins can be achieved through heterologous expression of the biosynthetic gene cluster in a suitable host, such as Escherichia coli. This method allows for the production of various microginin variants by manipulating the biosynthetic pathway .
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acids undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reactions: Often involve nucleophiles like hydroxide ions or halides.
Major Products: The major products formed from these reactions depend on the specific microginin variant and the reaction conditions. For example, chlorination of the terminal methyl group of the 3-aminodecanoic acid residue can occur in some variants .
Wissenschaftliche Forschungsanwendungen
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acids have a wide range of scientific research applications, including:
Chemistry: Used as model compounds to study protease inhibition and peptide synthesis.
Biology: Studied for their role in cyanobacterial metabolism and secondary metabolite production.
Industry: Used in the development of bioactive compounds and as tools for studying enzyme inhibition.
Wirkmechanismus
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acids exert their effects by inhibiting proteases, particularly angiotensin-converting enzyme. This inhibition occurs through the binding of microginins to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in the reduction of blood pressure .
Vergleich Mit ähnlichen Verbindungen
Microcystins: Known for their hepatotoxicity and inhibition of phosphatases.
Micropeptins: Inhibit proteases and have diverse biological activities.
Aeruginosins: Inhibit serine proteases and have anti-thrombotic properties.
Anabaenopeptins: Inhibit proteases and have potential therapeutic applications.
Microviridins: Inhibit proteases and have unique cyclic structures.
Eigenschaften
CAS-Nummer |
148207-43-6 |
|---|---|
Molekularformel |
C37H55N5O9 |
Molekulargewicht |
713.9 g/mol |
IUPAC-Name |
2-[[2-[[2-[2-[(3-amino-2-hydroxydecanoyl)amino]propanoylamino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C37H55N5O9/c1-6-7-8-9-10-11-28(38)32(45)35(48)39-23(4)33(46)41-31(22(2)3)36(49)42(5)30(21-25-14-18-27(44)19-15-25)34(47)40-29(37(50)51)20-24-12-16-26(43)17-13-24/h12-19,22-23,28-32,43-45H,6-11,20-21,38H2,1-5H3,(H,39,48)(H,40,47)(H,41,46)(H,50,51) |
InChI-Schlüssel |
KPCUJSJUCHBAJR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O)N |
Isomerische SMILES |
CCCCCCC[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)O)N |
Kanonische SMILES |
CCCCCCCC(C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O)N |
Sequenz |
AVYY |
Synonyme |
N-[(2S,3R)-3-amino-2-hydroxy-1-oxodecyl]-L-alanyl-L-valyl-N-methyl-L-tyrosyl-L-tyrosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















